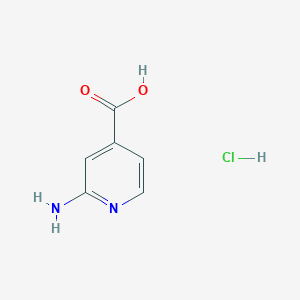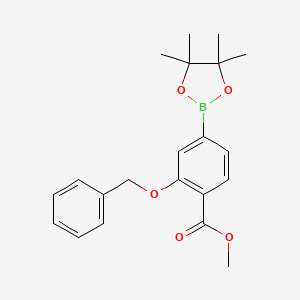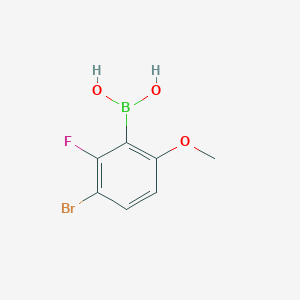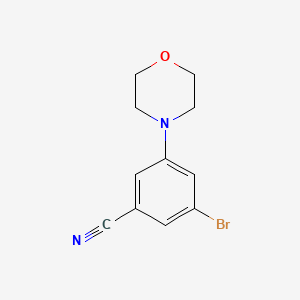![molecular formula C7H11F3N2O3 B1371670 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one CAS No. 862713-98-2](/img/structure/B1371670.png)
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one
Descripción general
Descripción
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one is a useful research compound. Its molecular formula is C7H11F3N2O3 and its molecular weight is 228.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Carbonylation : This compound has been utilized in palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides. This process is a key step in synthesizing fluorinated alpha-amino acids, which are valuable in various chemical and pharmaceutical applications. The reaction is enhanced using additives like DMF or DMI, leading to selective formation of tert-butyl iminoesters (Amii et al., 2000).
Synthesis of Aminomalonate and (Amino)(cyano)acetate Residues : This compound has been used in the synthesis of peptides containing aminomalonate and (amino)(cyano)acetate residues. These peptides can be alkylated and added to Michael acceptors, leading to products with potential applications in peptide modification and drug development (Matt & Seebach, 1998).
Fluorescent Amino Acid Derivative Synthesis : It has been used in synthesizing a highly fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine. This derivative is significant in peptide studies due to its intense long-wave absorption and emission, making it a useful analytical probe for peptide conformation analysis (Szymańska et al., 2003).
Synthesis of Nucleic-Acid Analogues : This compound has also been used in synthesizing building blocks for nucleic-acid analogs with a chiral, flexible polyamide backbone. This application is particularly relevant in the field of synthetic biology and molecular engineering (Savithri et al., 1996).
Lipophilic Amino Acid Syntheses : It plays a role in synthesizing enantiomerically pure, lipophilic amino acids. Such amino acids have applications in medicinal chemistry and protein engineering due to their unique structural and conformational properties (Medina et al., 2000).
Deprotection and Acylation in Polyamide Derivatives : This compound is involved in the synthesis of penta-N-protected polyamides, showcasing its utility in selective deprotection and acylation processes. This application is vital in developing specific and targeted therapeutic agents (Pak & Hesse, 1998).
Propiedades
IUPAC Name |
tert-butyl N-[(2,2,2-trifluoroacetyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O3/c1-6(2,3)15-5(14)12-11-4(13)7(8,9)10/h1-3H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMGLKGCPSLRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)
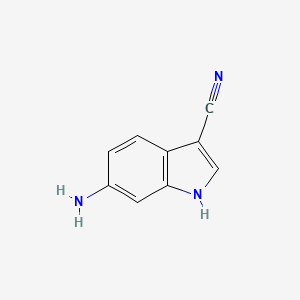
![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)
![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)
![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)
